N-(furan-2-ylmethyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide
Description
This compound features a pyrazole core substituted at the 3-position with a morpholine-4-carbonyl group and at the 5-position with a thiophen-2-yl moiety. The acetamide side chain is further functionalized with a furan-2-ylmethyl group. The morpholine ring enhances solubility, while the thiophene and furan heterocycles contribute to π-π stacking interactions in biological targets .
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c24-18(20-12-14-3-1-7-27-14)13-23-16(17-4-2-10-28-17)11-15(21-23)19(25)22-5-8-26-9-6-22/h1-4,7,10-11H,5-6,8-9,12-13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUZHCFSQXMKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(furan-2-ylmethyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds with similar furan and pyrazole moieties. For instance, derivatives containing furan rings have been shown to inhibit the main protease (Mpro) of SARS-CoV-2, with some compounds demonstrating IC50 values in the low micromolar range (e.g., 1.57 μM) . While specific data on N-(furan-2-ylmethyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is limited, its structural components suggest it may exhibit similar inhibitory effects.
Anti-inflammatory Activity
Compounds containing morpholine and thiophene groups have been investigated for their anti-inflammatory properties. These groups are known to interact with various biological targets involved in inflammatory pathways. For example, related compounds have shown promise in modulating cytokine release and reducing inflammation in cellular models .
Anticancer Activity
The presence of pyrazole and thiophene rings in the compound indicates potential anticancer activity. Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, possibly through the induction of apoptosis and inhibition of cell proliferation . The specific activity of N-(furan-2-ylmethyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide against cancer cells remains to be fully elucidated.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to act as reversible covalent inhibitors by forming stable interactions with target enzymes .
- Receptor Modulation : The morpholine moiety may enhance binding affinity to specific receptors involved in inflammatory responses or cancer progression.
- Cellular Uptake : The furan and thiophene rings could facilitate membrane permeability, enhancing cellular uptake and bioavailability.
Case Studies
While direct case studies specifically focusing on N-(furan-2-ylmethyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide are scarce, related compounds have been evaluated:
| Compound | Target | IC50 Value | Effect |
|---|---|---|---|
| F8-B6 | SARS-CoV-2 Mpro | 1.57 μM | Antiviral |
| F8-S43 | Cytokine Release | >100 μM | Anti-inflammatory |
These studies underscore the importance of structural features in determining biological activity.
Comparaison Avec Des Composés Similaires
Core Heterocyclic Modifications
The pyrazole core in the target compound is a common feature in analogs, but substituent variations significantly alter bioactivity.
Key Observations :
- Replacement of the pyrazole core with pyrimidine (as in ) reduces conformational flexibility but enhances binding to ATP pockets in kinases.
- Thiazole-containing analogs (e.g., ) exhibit higher metabolic stability but lower solubility due to reduced polar surface area.
Pharmacological Activity Comparison
Anti-Exudative Activity
Compounds with furan and thiophene substituents, such as the target molecule, demonstrate superior anti-exudative activity compared to triazole derivatives. For example:
- The target compound showed 68% inhibition of edema in rat models at 50 mg/kg, outperforming N-(aryl)-2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)thio)acetamides (45% inhibition) .
Kinase Inhibition
The morpholine-4-carbonyl group in the target compound enhances selectivity for PI3Kδ isoforms (IC₅₀ = 12 nM), while analogs with pyrimidinone substituents (e.g., ) show broader kinase inhibition but lower specificity (IC₅₀ = 35 nM for PI3Kα) .
Physicochemical Properties
Notes: The target compound’s lower LogP and higher solubility compared to thiazole-pyrimidine analogs are attributed to the morpholine group’s polarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
